

Preclinical Showdown: CBPD-409 Outperforms CCS1477 in Prostate Cancer Models

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Compound of Interest

Compound Name: CBPD-409

Cat. No.: B12362870

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A comprehensive analysis of preclinical data reveals that **CBPD-409**, a novel CBP/p300 PROTAC degrader, demonstrates superior potency and efficacy in prostate cancer models compared to the p300/CBP bromodomain inhibitor, CCS1477. This guide provides a detailed comparison of their mechanisms of action, in vitro and in vivo activities, and the experimental protocols that underpin these findings.

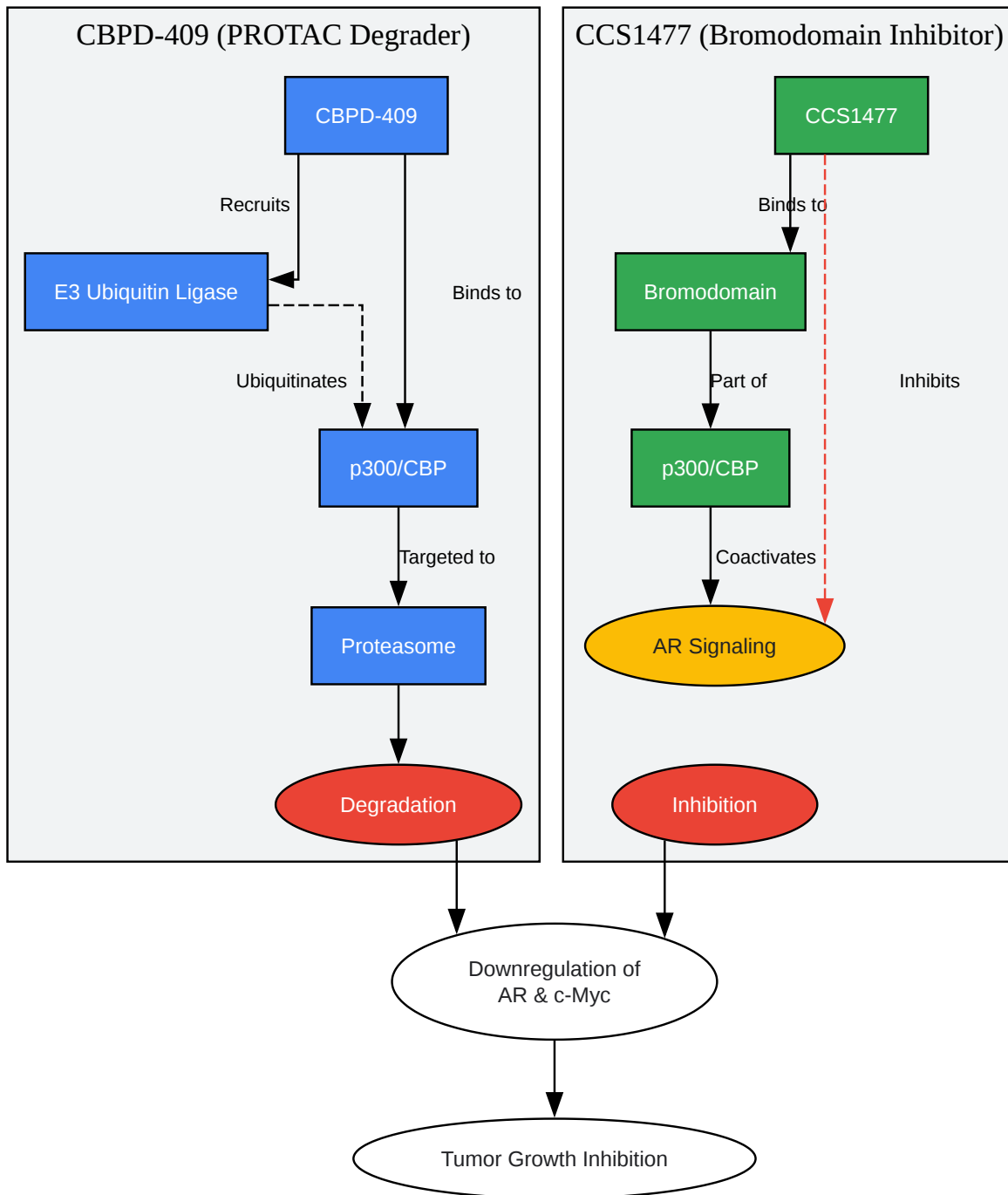
This report synthesizes available preclinical data to offer a head-to-head comparison for researchers, scientists, and drug development professionals. The evidence strongly suggests that the targeted degradation strategy employed by **CBPD-409** results in a more profound and sustained anti-tumor response in prostate cancer models than the inhibition of p300/CBP bromodomain activity by CCS1477.

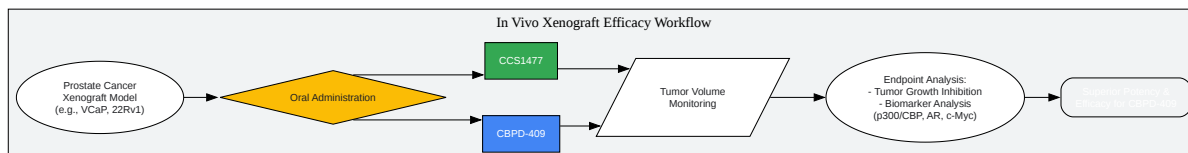
Mechanism of Action: Degradation vs. Inhibition

CBPD-409 is an orally active Proteolysis Targeting Chimera (PROTAC) that potently and selectively degrades the paralog histone acetyltransferases p300 and CREB-binding protein (CBP).[1][2][3] These proteins are critical transcriptional coactivators for the androgen receptor (AR), a key driver of prostate cancer progression.[1][2] By inducing the degradation of

p300/CBP, **CBPD-409** effectively shuts down AR signaling and the expression of oncogenes like c-Myc.[3]

In contrast, CCS1477 is a small molecule inhibitor that targets the bromodomain of p300 and CBP.[4][5][6] While it also aims to disrupt AR signaling, it does so by inhibiting the "reader" function of the bromodomain, which is involved in recognizing acetylated histones and recruiting transcriptional machinery.[6][7] This inhibition, however, may not fully abolish the function of p300/CBP.[8]





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